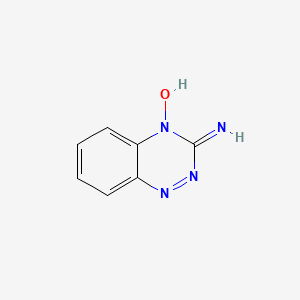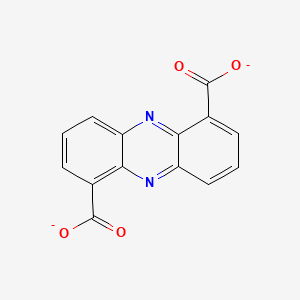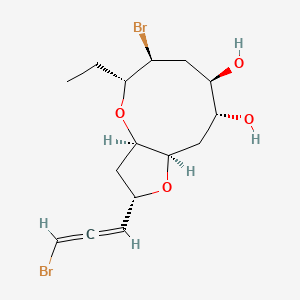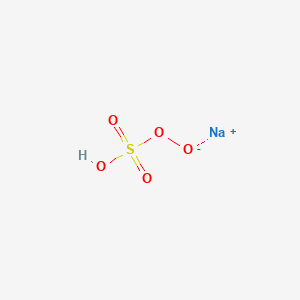
3-Methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylvalerate is a monocarboxylic acid anion that is the conjugate base of 3-methylvaleric acid, resulting from the deprotonation of the carboxy group. Major species at pH 7.3. It is a branched-chain saturated fatty acid anion, a monocarboxylic acid anion, a short-chain fatty acid anion and a methyl-branched fatty acid anion. It is a conjugate base of a 3-methylvaleric acid.
Applications De Recherche Scientifique
Inhalation Toxicity Study
3-Methylpentanoate has been examined for its inhalation toxicity. A study on Sprague Dawley rats exposed to varying concentrations of 3-methylpentanoate revealed no observable adverse effects, even at higher exposure levels. This indicates a relatively low toxicity profile for this compound in terms of inhalation exposure (Chung, Shin, Han, & Lee, 2016).
Organoleptic Properties
Research on various 3-methyl-2-oxopentanoates, which include derivatives of 3-methylpentanoate, has explored their organoleptic properties, particularly in the context of perfumery. These studies have highlighted the potential of these compounds in creating unique fragrances and flavors (Snowden, Grenno, & Vial, 2005).
Homogeneous Hydrogenation
The homogeneous hydrogenation process involving methyl anti-3-hydroxy-2-methylpentanoate has been studied for its applications in organic synthesis. This research is significant for understanding the chemical transformations and product yields in this type of reaction (Brown, Evans, & James, 2003).
Mechanistic Investigation in Pharmaceutical Synthesis
A detailed study using NMR spectroscopy investigated the reaction mechanism of 3-methylpentanoic acid with Meldrum's acid. This research provides insights into the synthesis of pharmaceutical ingredients, demonstrating the relevance of 3-methylpentanoate in drug development (Dunn, Codina, Foley, Marquez, & Zell, 2016).
Glass-Forming Properties
The glass-forming properties of 3-methylbutane-1,2,3-tricarboxylic acid, a related compound to 3-methylpentanoate, have been studied to understand its physical and chemical behavior in different states. This research is crucial for applications in materials science and atmospheric chemistry (Dette, Qi, Schröder, Godt, & Koop, 2014).
Insulin Secretion and Metabolism
Studies have shown that derivatives of 3-methylpentanoate, such as oxo-4-methylpentanoate, can influence insulin secretion and metabolism. This research contributes to understanding the metabolic effects of branched-chain 2-oxoacids and their impact on diabetes and related conditions (Pizarro-Delgado, Hernández-Fisac, Martín-del-Río, & Tamarit-Rodriguez, 2009).
Chemical Communication in Insects
Research into the chemical communication of certain ant species has identified compounds related to 3-methylpentanoate as critical components of sex pheromones. This highlights the role of such compounds in the biological and ecological study of insects (Castracani, Tamarri, Grasso, Moli, Palla, Millar, Francke, & Mori, 2008).
Synthesis in Engineered Microorganisms
3-Methylpentanoate and its isomers have been targeted in the metabolic engineering of microorganisms. This approach aims to develop microbial strains capable of producing these compounds, potentially for biofuel applications (Cann & Liao, 2009).
Propriétés
Nom du produit |
3-Methylpentanoate |
|---|---|
Formule moléculaire |
C6H11O2- |
Poids moléculaire |
115.15 g/mol |
Nom IUPAC |
3-methylpentanoate |
InChI |
InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1 |
Clé InChI |
IGIDLTISMCAULB-UHFFFAOYSA-M |
SMILES |
CCC(C)CC(=O)[O-] |
SMILES canonique |
CCC(C)CC(=O)[O-] |
Synonymes |
3-methylvalerate 3-methylvaleric acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic acid [(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl ester](/img/structure/B1260417.png)


![(8R,9S,12S,15S,18S,21S,27S)-21-[3-(diaminomethylideneamino)propyl]-12-(2-methylpropyl)-10,13,16,19,22,25-hexaoxo-9-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-8,15-di(propan-2-yl)-2,11,14,17,20,23,26,30,32-nonazapentacyclo[16.14.2.13,7.129,32.04,33]hexatriaconta-1(33),3,5,7(36),29(35),30-hexaene-27-carboxylic acid](/img/structure/B1260423.png)








